Nvp-aew541

Description

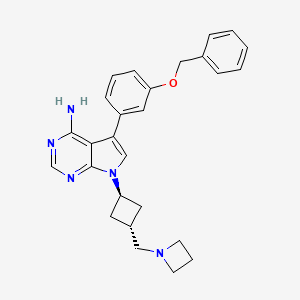

Structure

3D Structure

Properties

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-AEW541 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] This document provides a comprehensive overview of its mechanism of action in cancer cells, detailing its molecular targets, downstream signaling effects, and cellular consequences. It summarizes key quantitative data, outlines common experimental protocols for its study, and provides visual representations of its activity through signaling pathway diagrams.

Introduction

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in the proliferation, survival, and transformation of malignant cells.[1][2] The IGF-1R, a receptor tyrosine kinase, is a key mediator of this pathway and its overexpression or constitutive activation is a frequent event in various cancers, making it a promising therapeutic target.[3] this compound is a pyrrolo[2,3-d]pyrimidine derivative that selectively inhibits the IGF-1R kinase, demonstrating antitumor activity in a wide range of preclinical cancer models.[1][4] This guide delves into the core mechanisms by which this compound exerts its anticancer effects.

Core Mechanism of Action: IGF-1R Inhibition

This compound functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in its activation.[1] This blockade of IGF-1R phosphorylation effectively abrogates the downstream signaling cascades that are normally initiated by the binding of its ligands, IGF-1 and IGF-2.[2][5] While also showing activity against the highly homologous Insulin Receptor (InsR), this compound exhibits a greater selectivity for IGF-1R in cellular assays.[1][6][7]

Impact on Downstream Signaling Pathways

The inhibition of IGF-1R by this compound leads to the dephosphorylation and inactivation of key downstream signaling molecules. The two primary pathways affected are the Phosphoinositide 3-Kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated Protein Kinase (MAPK) pathways.[4][8]

The PI3K/Akt Pathway

Upon IGF-1R activation, Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, which in turn activates PI3K. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a variety of downstream targets. This compound treatment consistently leads to the dephosphorylation and inactivation of Akt in sensitive cancer cells.[2][3] This disruption of the PI3K/Akt pathway is a major contributor to the pro-apoptotic and anti-proliferative effects of the drug.[7]

The Ras/Raf/MAPK Pathway

The activation of IGF-1R can also lead to the activation of the Ras/Raf/MAPK cascade, which is heavily involved in cell proliferation and differentiation.[2] this compound has been shown to inhibit the phosphorylation of key components of this pathway, such as Erk1/2 (p42/p44 MAPK), although the effect can be inconsistent across different cell lines.[2][5]

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AEW541: A Technical Guide to IGF-1R Signaling Pathway Inhibition

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the potent and selective ATP-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, NVP-AEW541. This document details the compound's mechanism of action, its effects on downstream signaling pathways, and provides exemplary experimental protocols for its study.

Core Mechanism of Action

This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R tyrosine kinase. By competing with ATP for the binding site in the kinase domain of the IGF-1R, this compound effectively blocks the receptor's autophosphorylation and subsequent activation. This inhibition prevents the recruitment and phosphorylation of downstream adaptor proteins and enzymes, thereby attenuating the signal transduction cascades responsible for cell growth, proliferation, and survival.

The primary signaling pathways affected by this compound-mediated IGF-1R inhibition are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest in malignant cells that are dependent on IGF-1R signaling for their survival and proliferation.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Source |

| IGF-1R | 150 | |

| Insulin Receptor (InsR) | 1600 | |

| Abl | >10000 | |

| c-Src | >10000 | |

| KDR | >10000 | |

| FGFR1 | >10000 | |

| PDGFRβ | >10000 |

Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source |

| NWT-21 | Ewing Sarcoma | 290 | |

| TC-71 | Ewing Sarcoma | 470 | |

| MCF-7 | Breast Cancer | 1900 | |

| HT-29 | Colon Cancer | 8900 | |

| GEO | Colon Cancer | >10000 | |

| DU-145 | Prostate Cancer | >10000 | |

| HCT-116 | Colon Cancer | 8300 |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.

Caption: IGF-1R signaling and this compound inhibition point.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for IGF-1R Pathway Phosphorylation

This protocol describes the detection of phosphorylated IGF-1R, Akt, and ERK as markers of pathway activation and inhibition.

Caption: Western Blotting experimental workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., NWT-21) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

-

IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-IGF-1R, p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and corresponding total proteins overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Caption: MTT cell proliferation assay workflow.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound or vehicle as described for the proliferation assay for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Logical Relationships in this compound Action

The following diagram illustrates the logical cascade from this compound treatment to cellular outcomes.

Caption: Logical flow from this compound to cellular effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the IGF-1R tyrosine kinase. Its ability to effectively block the PI3K/Akt and MAPK/ERK signaling pathways provides a strong rationale for its investigation as a therapeutic agent in cancers that are dependent on IGF-1R signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this compound and in the broader field of IGF-1R-targeted cancer therapy.

NVP-AEW541: A Deep Dive into its Downstream Effects on Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of NVP-AEW541, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with a specific focus on its impact on Akt phosphorylation. Understanding these mechanisms is crucial for the development of targeted cancer therapies.

Introduction to this compound and the IGF-1R/Akt Signaling Axis

This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

One of the key downstream signaling cascades activated by IGF-1R is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Upon IGF-1 binding, the IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate-1 (IRS-1). This leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

This compound exerts its anti-tumor effects by blocking the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt cascade.[1]

The Impact of this compound on Akt Phosphorylation: A Quantitative Analysis

The inhibitory effect of this compound on the IGF-1R pathway directly translates to a reduction in the phosphorylation of Akt at key regulatory sites, namely Threonine 308 (T308) and Serine 473 (S473). The extent of this inhibition can be cell-type dependent and is often influenced by the expression levels of upstream components like IRS-1.[2]

Below are tables summarizing the quantitative effects of this compound on Akt phosphorylation across various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Akt Phosphorylation in Musculoskeletal Tumor Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Effect on p-Akt | Reference |

| TC-71 | Ewing's Sarcoma | 300 nmol/L, 1 µmol/L | 1 to 48 hours | Stable inhibition of Akt phosphorylation | [3] |

| SK-N-MC | Ewing's Sarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |

| SaoS-2 | Osteosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |

| RD/18 | Rhabdomyosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |

| RH4 | Rhabdomyosarcoma | Not specified | Not specified | Minimal effect on Akt activity | [3] |

Table 2: Effect of this compound on Akt Phosphorylation in Biliary Tract Cancer Cell Lines

| Cell Line | Cancer Type | This compound Treatment | Effect on p-Akt | Reference |

| Mz-ChA-1 | Cholangiocarcinoma | Treatment with this compound | Dephosphorylation of Akt | [4] |

| EGI-1 | Gallbladder Cancer | Treatment with this compound | Dephosphorylation of Akt | [4] |

Table 3: Effect of this compound on Akt Phosphorylation in Breast Cancer Cell Lines

| Cell Line | IRS-1 Expression | This compound Treatment | Effect on p-Akt | Reference |

| MCF-7 | High | Treatment with this compound | Inhibition of Akt phosphorylation | [2] |

| T47D | Low | Treatment with this compound | No inhibition of Akt phosphorylation | [2] |

Table 4: Effect of this compound on Akt Phosphorylation in Prostate Cancer Cell Lines

| Cell Line | PTEN Status | This compound Treatment | Effect on p-Akt | Reference |

| 22Rv1 | Not specified | Treatment with this compound | Decreased phospho-Akt levels | [5] |

| DU145 | Not specified | Treatment with this compound | Decreased phospho-Akt levels | [5] |

| PC3 | Not specified | Treatment with this compound | No effect on phospho-Akt levels | [5] |

Table 5: In Vivo Effects of this compound on Cardiac Akt Phosphorylation in Rats

| Treatment Group | Duration | Effect on Cardiac p-Akt | Reference |

| This compound | 2 weeks (chronic) | Unchanged | [6][7] |

| This compound | Acute application | Not specified | [6][7] |

Experimental Protocols: Assessing Akt Phosphorylation

The following sections detail the methodologies commonly employed to investigate the effects of this compound on Akt phosphorylation.

Cell Culture and Drug Treatment

-

Cell Lines: Various cancer cell lines (e.g., TC-71, Mz-ChA-1, MCF-7) are cultured in appropriate media (e.g., IMDM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[5]

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control (DMSO) for the indicated times. For experiments investigating IGF-1-stimulated Akt phosphorylation, cells are often serum-starved for a period before treatment with this compound, followed by stimulation with recombinant human IGF-1.[3][8]

Western Blotting for Phospho-Akt and Total Akt

Western blotting is the gold standard for detecting changes in protein phosphorylation.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common lysis buffer composition is 50 mmol/L Tris-HCl (pH 7.4), 150 mmol/L NaCl, 1% Triton X-100, 1% deoxycholate, 0.1% SDS, and protease and phosphatase inhibitors.[3]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) and total Akt. Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands is performed to quantify the relative levels of phosphorylated and total Akt. The phospho-Akt signal is typically normalized to the total Akt signal to account for any variations in protein loading.

Visualizing the Molecular Cascade and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: IGF-1R/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound effectively inhibits the IGF-1R signaling pathway, leading to a significant reduction in Akt phosphorylation in a variety of cancer cell models. This inhibitory effect is a key mechanism underlying its anti-proliferative and pro-apoptotic activities. The data presented in this guide highlight the importance of the IGF-1R/PI3K/Akt axis as a therapeutic target and underscore the utility of this compound as a tool for both basic research and clinical applications. The provided experimental protocols offer a foundation for researchers seeking to investigate the downstream effects of this and similar targeted therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of NVP-AEW541 in Inducing Apoptosis

Abstract

This compound is a potent and selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. By targeting IGF-1R, this compound effectively abrogates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in malignant cells. This technical guide delineates the molecular mechanisms by which this compound induces apoptosis, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows.

Mechanism of Action: Inhibition of IGF-1R Signaling

This compound functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is the initial step required for signal transduction upon ligand (IGF-1) binding. The blockade of IGF-1R activation by this compound leads to the suppression of two major downstream pro-survival signaling pathways:

-

PI3K/Akt Pathway: Inhibition of IGF-1R phosphorylation prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). This, in turn, prevents the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Forkhead transcription factors, while also activating pro-survival factors like NF-κB.

-

MAPK/ERK Pathway: The suppression of IGF-1R activity also dampens the Ras/Raf/MEK/ERK signaling cascade. This pathway is instrumental in promoting cell proliferation and survival. Its inhibition contributes to cell cycle arrest and sensitizes cells to apoptotic stimuli.

The concerted inhibition of these pathways culminates in a shift in the cellular balance towards apoptosis. This is characterized by the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.

NVP-AEW541: Modulating the Tumor Microenvironment Through IGF-1R Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key signaling node implicated in the proliferation, survival, and progression of numerous cancers.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). By inhibiting the IGF-1R signaling cascade, this compound not only directly targets tumor cells but also exerts significant influence on critical components of the TME, including angiogenesis and potentially, the immune landscape. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of the IGF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[3]

Activation of IGF-1R by its ligands, IGF-1 and IGF-2, leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate PI3K. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell proliferation. The MAPK/Erk pathway, also activated by IGF-1R, is critical for cell proliferation, differentiation, and survival.[3] this compound's inhibition of IGF-1R effectively dampens these pro-tumorigenic signals.

Effects on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. This compound's impact extends beyond the cancer cell to modulate key components of the TME.

Inhibition of Angiogenesis

A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties.[3] The primary mechanism is believed to be the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3]

| Parameter | Effect of this compound | Method of Quantification | Reference |

| VEGF Expression | Decreased | ELISA, Immunohistochemistry (IHC) | [3] |

| Microvessel Density (MVD) | Decreased | CD31 Staining (IHC) | [3] |

| Basic Fibroblast Growth Factor (bFGF) Levels | Potentially altered; indirect evidence suggests IGF-1R signaling can influence bFGF. | ELISA | [4] |

Modulation of the Immune Microenvironment

While direct evidence for this compound's immunomodulatory effects is still emerging, studies on IGF-1R inhibition suggest a significant potential to alter the immune landscape within the TME. The IGF-1/IGF-1R axis has been implicated in promoting an immunosuppressive TME.[5] Therefore, its inhibition may reverse this effect.

2.2.1. Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the leukocyte infiltrate in many tumors and predominantly exhibit an M2-like phenotype, which is associated with tumor promotion, angiogenesis, and immune suppression. The IGF-1R signaling pathway has been linked to the polarization of macrophages towards the M2 phenotype.[6] Inhibition of this pathway could potentially repolarize TAMs to a pro-inflammatory M1-like phenotype, which has anti-tumor functions.

| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |

| Shift from M2 to M1 polarization | Inhibition of STAT6 and other signaling pathways downstream of IGF-1R. | M1: iNOS, CD86, TNF-α, IL-12; M2: CD163, CD206, Arginase-1, IL-10 |

2.2.2. Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor T-cell responses. However, their function is often suppressed within the TME. Studies have shown that IGFs can suppress the maturation and antigen-presenting capabilities of DCs.[7] The IGF-1R inhibitor this compound has been shown to block the suppressive effects of IGFs, thereby rescuing DC maturation and restoring DC-mediated anti-tumor immunity.[7][8]

| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |

| Enhanced DC maturation and function | Reversal of IGF-mediated suppression of DC maturation pathways. | CD80, CD86, MHC Class II, IL-12 production |

2.2.3. Cytotoxic T Lymphocytes (CTLs)

The effectiveness of anti-tumor immunity largely depends on the infiltration and activity of CTLs. The IGF-1/IGF-1R axis may indirectly suppress CTL function by promoting an immunosuppressive TME. By alleviating this suppression, for instance by enhancing DC function, this compound could potentially lead to increased CTL infiltration and activity. One study demonstrated that IGF blockade leads to an increase in cytotoxic T cell accumulation in pancreatic tumors.[9]

| Potential Effect of this compound | Hypothesized Mechanism | Markers for Analysis |

| Increased CTL infiltration and activity | Enhanced DC-mediated T-cell priming; reduction of immunosuppressive cells (e.g., M2 TAMs, Tregs). | CD8, Granzyme B, Perforin, IFN-γ production |

2.2.4. Cytokine and Chemokine Profile

The cytokine and chemokine milieu within the TME dictates the recruitment and function of immune cells. While specific data for this compound is limited, inhibition of the IGF-1R pathway would be expected to shift the cytokine profile from an immunosuppressive (e.g., high IL-10, TGF-β) to an immunogenic one (e.g., high IL-12, IFN-γ).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the tumor microenvironment.

Western Blot Analysis of IGF-1R Signaling

This protocol is for assessing the inhibition of IGF-1R phosphorylation and downstream signaling pathways by this compound.

Materials:

-

Cancer cell line of interest

-

This compound (solubilized in DMSO)

-

IGF-1 ligand

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Starve cells in serum-free media for 24 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect signals using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its effects on the TME.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

-

Materials for tissue harvesting and processing (for IHC, flow cytometry, etc.)

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control (vehicle) and treatment (this compound) groups.

-

Administer this compound or vehicle daily via oral gavage at a predetermined dose.[10]

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Process tumor tissue for further analysis (e.g., fix in formalin for IHC, or dissociate for flow cytometry and cytokine analysis).

Immunohistochemistry for Microvessel Density

This protocol is for quantifying tumor angiogenesis by staining for the endothelial cell marker CD31.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody: anti-CD31

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope and imaging software

Procedure:

-

Deparaffinize and rehydrate tumor sections.

-

Perform antigen retrieval by heating sections in retrieval buffer.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate with anti-CD31 primary antibody.

-

Incubate with HRP-conjugated secondary antibody.

-

Develop with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Acquire images and quantify microvessel density (MVD) by counting CD31-positive vessels in several high-power fields.

Flow Cytometry for Immune Cell Profiling

This protocol provides a framework for analyzing the immune cell composition of tumors.

Materials:

-

Fresh tumor tissue

-

Tumor dissociation kit (e.g., containing collagenase and DNase)

-

FACS buffer (PBS with 2% FBS and 2mM EDTA)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, CD11c, CD80, CD86, CD206)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Mechanically and enzymatically dissociate fresh tumor tissue into a single-cell suspension.

-

Filter the cell suspension to remove debris.

-

Perform red blood cell lysis if necessary.

-

Stain cells with a live/dead marker.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.

-

Wash the cells with FACS buffer.

-

Fix the cells if necessary.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify different immune cell populations.

ELISA for Cytokine Quantification

This protocol is for measuring the concentration of specific cytokines in tumor lysates.

Materials:

-

Tumor tissue

-

Lysis buffer with protease inhibitors

-

ELISA kit for the cytokine of interest (e.g., VEGF, IL-10, IL-12)

-

Microplate reader

Procedure:

-

Homogenize tumor tissue in lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant (tumor lysate).

-

Quantify total protein concentration in the lysate.

-

Perform the ELISA according to the manufacturer's instructions, using the tumor lysate as the sample.

-

Read the absorbance on a microplate reader.

-

Calculate the cytokine concentration based on a standard curve and normalize to the total protein concentration.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the IGF-1R signaling pathway with proven anti-proliferative and anti-angiogenic effects. While its direct impact on the immune components of the tumor microenvironment is an area of active investigation, preclinical evidence with other IGF-1R inhibitors strongly suggests a potential for immunomodulatory activity. By reversing the immunosuppressive effects of the IGF-1/IGF-1R axis, this compound may enhance anti-tumor immunity, particularly by promoting DC maturation and function, and potentially repolarizing TAMs.

Future research should focus on definitively characterizing the immunomodulatory effects of this compound in various tumor models. This includes detailed profiling of immune cell infiltrates, cytokine and chemokine signatures, and functional assays to assess the activity of key immune effector cells. Such studies will be crucial for identifying predictive biomarkers and rational combination strategies, potentially pairing this compound with immunotherapies to achieve synergistic anti-tumor responses. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing these research endeavors.

References

- 1. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirect angiogenic cytokines upregulate VEGF and bFGF gene expression in vascular smooth muscle cells, whereas hypoxia upregulates VEGF expression only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manipulating the tumor immune microenvironment to improve cancer immunotherapy: IGF1R, a promising target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of the Insulin-Like Growth Factor 1 Pathway in Immune Tumor Microenvironment and Its Clinical Ramifications in Gynecologic Malignancies [frontiersin.org]

- 7. Insulin-like growth factors inhibit dendritic cell-mediated anti-tumor immunity through regulating ERK1/2 phosphorylation and p38 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IGF1R Axis Inhibition Restores Dendritic Cell Antitumor Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

NVP-AEW541: A Technical Guide to a Potent IGF-1R Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

NVP-AEW541 is a potent and selective, orally bioavailable small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1][2] This pyrrolo[2,3-d]pyrimidine derivative has been extensively characterized in preclinical studies and has demonstrated significant antitumor activity in a variety of cancer models, including musculoskeletal tumors, neuroblastoma, and acute myeloid leukemia.[3][4][5] Its mechanism of action centers on the abrogation of IGF-I-mediated signaling, which is crucial for tumor cell proliferation, survival, and transformation.[1]

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by competitively binding to the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary signaling cascades affected are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Erk pathways.[3][7]

Inhibition of these pathways by this compound leads to several key cellular outcomes:

-

Inhibition of Cell Proliferation: By blocking downstream mitogenic signals, this compound effectively halts cell cycle progression, primarily inducing a G1 phase arrest.[3][7]

-

Induction of Apoptosis: In sensitive cell lines, this compound can induce programmed cell death, often evidenced by an increase in the sub-G1 cell population and caspase-3 cleavage.[5][7]

-

Abrogation of Survival Signals: The compound inhibits IGF-I-mediated survival signals, rendering cancer cells more susceptible to apoptosis.[1]

-

Inhibition of Anchorage-Independent Growth: this compound has been shown to reduce the ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various kinases and its effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Notes |

| IGF-1R | Cell-free | 150 | Potent inhibition of the isolated kinase domain.[9] |

| IGF-1R | Cell-based | 86 | Demonstrates cellular potency in inhibiting IGF-1R autophosphorylation.[1][8] |

| InsR | Cell-free | 140 | Similar potency to IGF-1R in a cell-free system.[8][9] |

| InsR | Cell-based | 2300 | Shows 27-fold selectivity for IGF-1R over InsR in a cellular context.[1][9] |

| Tek | Cell-free | 530 | Off-target activity observed in biochemical assays.[9] |

| Flt1 | Cell-free | 600 | Off-target activity observed in biochemical assays.[9] |

| Flt3 | Cell-free | 420 | Off-target activity observed in biochemical assays.[9] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Cellular Effect |

| MCF-7 | Breast Cancer | 1.64 (proliferation) | Suppression of IGF-I-mediated proliferation.[8][9] |

| MCF-7 | Breast Cancer | 0.105 (soft agar) | Inhibition of anchorage-independent growth.[8][9] |

| MCF-7 | Breast Cancer | 0.162 (survival) | Abrogation of IGF-I-mediated survival.[8][9] |

| TC-71 | Ewing's Sarcoma | Submicromolar | G1 cell cycle arrest, apoptosis.[3] |

| SK-N-MC | Ewing's Sarcoma | Submicromolar | G1 cell cycle arrest.[3] |

| SaoS-2 | Osteosarcoma | >1 | Less sensitive compared to Ewing's sarcoma.[3] |

| RD/18 | Rhabdomyosarcoma | Micromolar | G1 cell cycle arrest.[3] |

| RH4 | Rhabdomyosarcoma | Micromolar | G1 cell cycle arrest.[3] |

| Neuroblastoma (various) | Neuroblastoma | 0.4 - 6.8 | Inhibition of proliferation.[9] |

| HL60 | Acute Myeloid Leukemia | Not specified | Induction of apoptosis, sensitization to chemotherapy.[5] |

| Biliary Tract Cancer (various) | Biliary Tract Cancer | 0.2 - 0.8 (IC20) | Growth suppression, G1/S checkpoint arrest.[7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Proliferation Assay (Automated Cell Counting)

-

Cell Seeding: Plate human biliary tract cancer (BTC) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with increasing concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Counting: Following incubation, detach the cells using trypsin and count them using an automated cell counter.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: Culture cells (e.g., TC-71 Ewing's sarcoma cells) to 70-80% confluency. For starvation experiments, incubate cells in serum-free media for 24 hours.

-

Drug Pre-treatment: Pre-treat starved cells with this compound (e.g., 300 nM to 1 µM) for 2 hours.[3]

-

Ligand Stimulation: Stimulate the cells with IGF-I (e.g., 50 ng/mL) for 5-30 minutes to induce receptor phosphorylation.[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk1/2, and their total protein counterparts.

-

Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells (e.g., EGI-1 and Mz-ChA-1) with various concentrations of this compound for 36 hours.[7]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 fraction and a sub-G1 peak are indicative of cell cycle arrest and apoptosis, respectively.[7]

Soft Agar Colony Formation Assay

-

Base Agar Layer: Prepare a base layer of 0.5% agarose in culture medium in 60 mm dishes.

-

Cell Suspension: Resuspend cells (e.g., MCF-7) in a 0.33% agarose solution in culture medium containing various concentrations of this compound or vehicle control.[3]

-

Top Agar Layer: Plate the cell suspension on top of the base agar layer.

-

Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 7-15 days, or until colonies are visible.[3]

-

Colony Counting: Count the number of colonies containing more than 50 cells.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits the IGF-1R signaling pathway.

Caption: Workflow for the preclinical characterization of this compound.

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The insulin-like growth factor-I receptor kinase inhibitor this compound induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: NVP-AEW541 In Vitro Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.

Introduction

This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as a selective inhibitor of the IGF-1R kinase, demonstrating significant anti-tumor activity in a variety of cancer cell lines.[1] It functions by blocking the autophosphorylation of the IGF-1R, which in turn inhibits downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways.[2][3] In vitro studies have shown that this compound can induce cell cycle arrest, primarily at the G1 phase, and in some cases, trigger apoptosis.[2][4] These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

This compound selectively targets the ATP-binding site of the IGF-1R kinase, preventing its activation by ligands such as IGF-1 and IGF-2. This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules, including Akt and Erk1/2 (p42/44 MAPK).[2][4] The blockade of these pathways ultimately results in the suppression of cell proliferation and survival. While highly selective for IGF-1R, this compound has been shown to also inhibit the Insulin Receptor (InsR) at higher concentrations.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TC-71 | Ewing's Sarcoma | Submicromolar | [2] |

| SK-N-MC | Ewing's Sarcoma | Submicromolar | [2] |

| SaoS-2 | Osteosarcoma | >1 | [2] |

| RD/18 | Rhabdomyosarcoma | ~1 | [2] |

| RH4 | Rhabdomyosarcoma | ~1 | [2] |

| HTLA-230 | Neuroblastoma | 0.4 - 6.8 | [5] |

| SK-N-BE2c | Neuroblastoma | 0.4 - 6.8 | [5] |

| MCF-7 | Breast Cancer | 1.64 (proliferation) | [5] |

| PC3 | Prostate Cancer | - | [5] |

| DU145 | Prostate Cancer | - | [5] |

| 22Rv1 | Prostate Cancer | - | [5] |

| OVCAR-3 | Ovarian Cancer | 5 - 15 | [6] |

| OVCAR-4 | Ovarian Cancer | 5 - 15 | [6] |

| FA6 | Pancreatic Cancer | 0.342 | [7] |

| PT45 | Pancreatic Cancer | 2.73 | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]

-

MTS/MTT Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[10][11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of IGF-1R Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets.

Materials:

-

This compound

-

Cancer cell line of interest

-

Serum-free medium

-

Recombinant human IGF-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, starve the cells in serum-free medium for 24 hours.[4]

-

Drug Treatment: Treat the starved cells with the desired concentrations of this compound (e.g., 300 nM and 1 µM) for a specified time (e.g., 2-12 hours).[2][4]

-

Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-30 minutes) prior to lysis to induce IGF-1R phosphorylation.[2][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the total protein and/or a loading control (e.g., β-actin).

Concluding Remarks

This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment duration, drug concentration, and appropriate controls is essential for obtaining reliable and reproducible results.

References

- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mcgill.ca [mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thno.org [thno.org]

- 11. physiology.elte.hu [physiology.elte.hu]

Preparing NVP-AEW541 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against the Insulin Receptor (InsR).[4] Due to its role in cell survival, proliferation, and oncogenic transformation, the IGF-1R signaling pathway is a significant target in cancer research.[2][5] this compound serves as a critical tool for in vitro and in vivo studies aimed at elucidating the therapeutic potential of IGF-1R inhibition.

This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent use of this compound in experimental settings.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅N₅O₄ | [6] (CAS: 475489-16-8) |

| Molecular Weight | 439.48 g/mol | [7] |

| Appearance | Crystalline solid, powder | [7] |

| Solubility in DMSO | ≥ 88 mg/mL (≥ 200.2 mM) | [7] |

| Common Stock Concentration | 10 mM | [3][5][7] |

Application Notes

This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of the IGF-1R kinase.[2][3] It has been demonstrated to inhibit IGF-1-mediated receptor autophosphorylation and downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][8] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and can induce apoptosis in sensitive cell lines.[8][9]

The compound is frequently utilized in cancer research to investigate the effects of IGF-1R signaling blockade on tumor cell proliferation, survival, and migration.[9][10] For in vitro cellular assays, the this compound DMSO stock solution is typically diluted to the desired final concentration in cell culture media. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%.[3][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.

-

Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (Molecular Weight = 439.48 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to confirm there are no visible particulates.

-

Aliquot for Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

Storage and Stability of this compound Stock Solution

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

| Storage Temperature | Shelf Life | Reference |

| -20°C | Up to 1 year | [4] |

| -80°C | Up to 2 years | [4] |

Note: Long-term storage of this compound in solution is not generally recommended; preparing fresh solutions is ideal. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.

Protocol for In Vitro Cell-Based Assays

This protocol outlines the general steps for using the this compound stock solution in a cell-based assay.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in sterile DMSO or cell culture medium, if necessary.

-

Treat Cells: Add the appropriate volume of the this compound solution to the cell culture wells to achieve the desired final concentration. Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control, and remains at a non-toxic level (typically <0.1% to 0.5%).

-

Incubate: Incubate the cells for the desired experimental duration.

-

Assay Readout: Perform the relevant downstream analysis, such as cell viability assays, western blotting for signaling pathway components, or cell cycle analysis.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits IGF-1R and InsR signaling pathways.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. absource.de [absource.de]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of NVP-AEW541 for Cell Culture: Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of NVP-AEW541 for various cell culture applications. This compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase, a key component in cell proliferation and survival signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the ATP-binding site of the IGF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. Inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in sensitive cell lines.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration range of this compound. The IC50 can vary significantly between different cell lines. Below is a summary of reported IC50 values.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Kelly | Neuroblastoma | 8 | |

| SK-N-AS | Neuroblastoma | 1,000 | |

| TC-71 | Ewing Sarcoma | 47 | |

| MCF-7 | Breast Cancer | 160 | |

| T-47D | Breast Cancer | 56 | |

| U266 | Multiple Myeloma | 1,500 | |

| NCI-H929 | Multiple Myeloma | >10,000 | |

| FaDu | Pharynx Carcinoma | 29 | |

| Calu-6 | Lung Carcinoma | 1,900 |

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line, a series of experiments should be performed. The following protocols provide a general framework.

General Workflow for Determining Optimal Concentration

The process begins with determining the IC50 value for cell viability, followed by more detailed functional and mechanistic assays at concentrations around the IC50.

Caption: Experimental workflow for determining the optimal this compound concentration.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

-

Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol for Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol for Apoptosis Assay (Annexin V Staining)

This protocol is for assessing the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol for Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of this compound on the phosphorylation of key downstream targets.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a specified time (e.g., 1-24 hours). After treatment, lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell line and experimental needs, ensuring reliable and reproducible results in their studies of IGF-1R signaling.

Application Notes and Protocols: Western Blot Analysis of p-IGF-1R After NVP-AEW541 Treatment

Introduction

NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. IGF-1R signaling is a critical pathway in the regulation of cell proliferation, survival, and differentiation. Its dysregulation is frequently implicated in the development and progression of various cancers. This compound competitively binds to the ATP-binding site of the IGF-1R kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. Western blotting is a fundamental technique to assess the efficacy of this compound by directly measuring the phosphorylation status of IGF-1R.

This document provides detailed protocols for the analysis of phosphorylated IGF-1R (p-IGF-1R) by Western blot following treatment with this compound, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on IGF-1R phosphorylation. The data is compiled from various studies and represents typical results observed in cancer cell lines.

Table 1: Dose-Dependent Inhibition of IGF-1R Phosphorylation by this compound

| This compound Concentration (µM) | p-IGF-1R Levels (% of Control) |

| 0 (Control) | 100% |

| 0.01 | 85% |

| 0.1 | 50% |

| 0.5 | 20% |

| 1.0 | <10% |

| 5.0 | <5% |

Note: The data presented are representative values extracted and compiled from dose-response curves in published literature. Actual values may vary depending on the cell line, experimental conditions, and antibody used.

Table 2: IC50 Values of this compound for IGF-1R Kinase Inhibition

| Assay Type | Cell Line/System | IC50 |

| Cell-free kinase assay | Recombinant IGF-1R | 150 nM |

| Cell-based assay | IGF-1R overexpressing cells | 86 nM |

| Cell Proliferation Assay | MCF-7 | 1.64 µM |

| Cell Proliferation Assay | TC-71 | ~100-300 nM |

Experimental Protocols

Protocol 1: Cell Culture, Serum Starvation, and this compound Treatment

This protocol describes the steps for preparing cells for the analysis of p-IGF-1R inhibition by this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, T47D, HT29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Recombinant human IGF-1

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Adherence: Allow the cells to adhere and grow in complete growth medium for 24 hours.

-

Serum Starvation: To reduce basal levels of IGF-1R phosphorylation, aspirate the complete growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 8-24 hours.

-

This compound Treatment: Prepare a series of dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration should be kept constant across all treatments (typically ≤0.1%).

-

Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 2-6 hours.

-

IGF-1 Stimulation: Five to ten minutes before harvesting, stimulate the cells by adding IGF-1 to a final concentration of 50-100 ng/mL to all wells except for the negative control.

-

Cell Lysis: After stimulation, immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Proceed to the protein extraction protocol.

Protocol 2: Protein Extraction and Quantification

This protocol details the lysis of cells and the determination of protein concentration.

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA Protein Assay Kit

Procedure:

-

Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.

-

Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of p-IGF-1R

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting p-IGF-1R.

Materials:

-

Protein samples from Protocol 2

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

SDS-PAGE running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against p-IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136)

-

Primary antibody against total IGF-1R (as a loading control)

-

Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-